(4-Bromo-3-(trifluoromethoxy)phenyl)methanol
Overview
Description
“(4-Bromo-3-(trifluoromethoxy)phenyl)methanol”, also known as BTFM, is an organic compound. It has a molecular formula of C8H6BrF3O2 and a molecular weight of 271.03 g/mol . The compound has attracted attention for its unique physical and chemical properties.
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds have been synthesized through various methods. For instance, bromophenols, which are similar compounds, are produced by electrophilic halogenation of phenol with bromine .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a bromine atom, a trifluoromethoxy group, and a methanol group attached to it .Physical and Chemical Properties Analysis
“this compound” is a solid or semi-solid or liquid at room temperature .Scientific Research Applications
Synthesis and Characterization
- The compound has been used as a precursor in the synthesis of naphthalenes and naphthols through aryne routes. Specifically, intermediates derived from (4-bromo-3-(trifluoromethoxy)phenyl)methanol can undergo further reactions to produce various derivatives with potential applications in organic chemistry (Schlosser & Castagnetti, 2001).
Physical Properties and Analytical Studies
- Solubility data of related compounds, such as N-[(4-bromo-3,5-difluorine) phenyl]-acrylamide, were measured in methanol–ethanol solutions, indicating interest in the physical properties and solubility behavior of bromo-trifluoromethoxy compounds for industrial product and process design (Yao et al., 2010).
Organic Chemistry and Reaction Mechanisms
- Studies on the synthesis, structure, and reactivity of molecules with bromo and trifluoromethoxy groups, such as this compound, have contributed to understanding reaction mechanisms and developing new synthetic methodologies in organic chemistry. For example, research on the formation and reactivity of olefin cation radicals and their subsequent transformations has provided valuable insights into reaction pathways and mechanisms (Bales et al., 2001).
Material Science and Polymer Research
- Compounds structurally related to this compound have been utilized in the synthesis of novel materials, such as polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units. These materials have been characterized for their thermal, optical, and electrochemical properties, indicating the relevance of bromo and trifluoromethoxy functional groups in the development of new materials (Tapia et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
[4-bromo-3-(trifluoromethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLFCAKHKBPVGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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